7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, including compounds structurally related to 7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, has been studied. These compounds were found to have antitumor activities, particularly against P 388 leukemia, showcasing their potential in cancer research and therapy (Ueda et al., 1987).
Anticancer, Anti-HIV, and Antimicrobial Properties
Further research into triazino and triazolo[4,3-e]purine derivatives, similar in structure to the compound of interest, revealed considerable anticancer activity against various cancer cell lines, moderate anti-HIV activity, and significant antimicrobial properties. This highlights their multifaceted potential in medical applications, offering a broad spectrum of therapeutic benefits (Ashour et al., 2012).
Pharmacological Evaluation
The pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione, which share a common purine core with the specified compound, has shown promise in the development of psychotropic medications. These derivatives exhibit antidepressant-like and anxiolytic-like activities, suggesting potential uses in treating mood disorders (Chłoń-Rzepa et al., 2013).
Facile Synthesis Techniques
Research into facile synthesis methods for [1,2,4]triazino[3,2‐f]purines and related compounds has expanded the toolkit for producing these complex molecules, paving the way for further study and application of such compounds in various scientific fields (Ueda et al., 1988).
Structural and Photophysical Studies
Studies on the structural and photophysical properties of compounds within the purine derivative family, including xanthines and their metabolites, provide insights into the interactions and binding mechanisms of these molecules. This knowledge is crucial for understanding their pharmacological effects and for designing compounds with specific therapeutic actions (Latosińska et al., 2014).
Properties
IUPAC Name |
7,9-dimethyl-1-(2-methylprop-2-enyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12(2)10-25-18-20-16-15(17(26)23(4)19(27)22(16)3)24(18)11-14(21-25)13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLOWLMDWZBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.